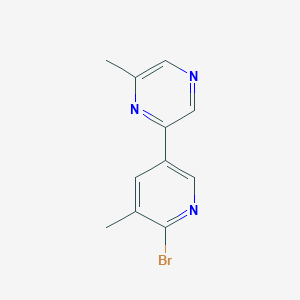

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 5-methylpyridine derivatives followed by pyrazine formation. The synthetic route often employs methods such as Suzuki cross-coupling or other coupling reactions to achieve the desired structure.

Key Steps in Synthesis:

- Bromination : The introduction of the bromine atom at the 6-position of 5-methylpyridine.

- Formation of Pyrazine : Coupling reactions to form the pyrazine ring, which is critical for biological activity.

Antimicrobial Activity

Research has indicated that compounds with pyrazine structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 25 | 50 |

| P4 (related derivative) | 12.5 | 25 |

| P10 (related derivative) | 50 | 100 |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound exhibits moderate antimicrobial activity, comparable to other synthesized derivatives .

Antioxidant Activity

In addition to antimicrobial properties, the compound has been tested for antioxidant activity using methods such as DPPH and ABTS assays. Preliminary results indicate that it possesses significant free radical scavenging capabilities, which are crucial for its potential therapeutic applications.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

These findings highlight the compound's ability to mitigate oxidative stress, which is linked to various chronic diseases .

The biological activity of this compound is believed to be related to its structural features that allow for interaction with biological macromolecules. Molecular docking studies have shown promising binding affinities with key enzymes involved in microbial metabolism and oxidative stress pathways.

Molecular Docking Studies

Docking simulations have indicated that the compound binds effectively to target proteins such as GlcN-6-P synthase, which is implicated in bacterial cell wall synthesis. This interaction may explain its observed antibacterial effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazine derivatives:

- Antimicrobial Evaluation : A study reported that a series of pyrazine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values as low as 12.5 µg/mL .

- Cytotoxicity Assessments : In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines, indicating potential anticancer properties .

- Topoisomerase Inhibition : Some related compounds have been documented to inhibit topoisomerase I, suggesting a mechanism through which they may exert cytotoxic effects against tumor cells .

Applications De Recherche Scientifique

Pharmaceutical Applications

Therapeutic Potential

The compound exhibits promising biological activities, particularly in the context of drug discovery. Research indicates that derivatives of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine can act as inhibitors for various enzymes and receptors, potentially leading to new treatments for diseases such as cancer and neurodegenerative disorders.

Binding Affinity Studies

Studies focusing on the interaction of this compound with biological targets reveal its binding affinities, which are crucial for understanding its mechanism of action. For instance, its interaction with certain kinases has been documented, indicating potential as a kinase inhibitor.

Case Study: Kinase Inhibition

A notable study demonstrated that a derivative of this compound inhibited the activity of a specific kinase involved in cancer cell proliferation. The compound was synthesized and tested in vitro, showing a significant reduction in cell viability at micromolar concentrations.

Agrochemical Applications

Pesticidal Properties

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can lead to effective pest management solutions.

Case Study: Insecticidal Activity

In experimental settings, formulations containing this compound showed effective insecticidal properties against common agricultural pests. Field trials indicated a reduction in pest populations, demonstrating its viability as an eco-friendly alternative to traditional pesticides.

Material Science Applications

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials due to its electronic properties. Its incorporation into polymer matrices has been explored for developing conductive materials.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer composites enhances their electrical conductivity. This application is particularly relevant for developing advanced electronic devices and sensors.

Propriétés

IUPAC Name |

2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-7-3-9(5-14-11(7)12)10-6-13-4-8(2)15-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVZNFYSPRBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C2=NC(=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.